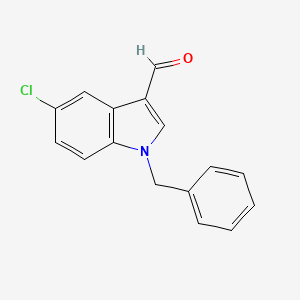

1-苄基-5-氯-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-5-chloro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H12ClNO . It has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, in the preparation of inhibitors of Bcl-2 family of proteins, and for Mannich type coupling with aldehydes and secondary amines .

Molecular Structure Analysis

The molecular structure of 1-benzyl-5-chloro-1H-indole-3-carbaldehyde consists of 16 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass is 269.726 Da and the monoisotopic mass is 269.060730 Da .科学研究应用

多组分反应

1H-吲哚-3-甲醛及其衍生物,包括“1-苄基-5-氯-1H-吲哚-3-甲醛”,是合成活性分子的理想前体 . 它们是生成生物活性结构的必需且高效的化学前体 . 它们在多组分反应 (MCRs) 中发挥着重要作用,这些反应为构建复杂分子提供了途径 . 这些反应通常具有高产率,操作简便,省时且经济高效 .

生物活性结构的合成

1H-吲哚-3-甲醛及其衍生物用于生成包含咔唑、三唑、吡唑、嘧啶、喹啉和咪唑衍生物的生物活性结构 . 它们不仅被认为是合成药理活性化合物和吲哚生物碱的关键,而且在合成各种杂环衍生物中起着至关重要的作用 .

抗氧化活性

吲哚衍生物,包括“1-苄基-5-氯-1H-吲哚-3-甲醛”,已显示出显著的抗氧化活性 . 这使得它们在开发针对由氧化应激引起的疾病的治疗方法中具有价值 .

抗菌活性

吲哚衍生物已证明具有抗菌活性,使其在开发新型抗生素方面有用 . 鉴于抗生素耐药菌的兴起,这一点尤其重要 .

抗癌活性

吲哚衍生物已显示出抗癌活性,表明它们在开发新型癌症治疗方法方面具有潜在用途 . 据发现,它们可以抑制各种类型的癌细胞的生长 .

抗HIV活性

吲哚衍生物已证明具有抗HIV活性,表明它们在开发HIV治疗方法方面具有潜在用途 .

Bcl-2蛋白家族抑制剂

“1-苄基-5-氯-1H-吲哚-3-甲醛”可用作制备Bcl-2蛋白家族抑制剂的反应物 . 这些蛋白参与细胞死亡的调节,并与癌症有关 .

RNA聚合酶II抑制剂

“1-苄基-5-氯-1H-吲哚-3-甲醛”也可作为制备RNA聚合酶II C末端结构域抑制剂的反应物 . 这在治疗基因表达调节被破坏的疾病方面可能具有潜在应用 .

安全和危害

未来方向

Indole derivatives, including 1-benzyl-5-chloro-1H-indole-3-carbaldehyde, are essential entities found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities and are considered key in the synthesis of pharmaceutically active compounds . Future research may focus on exploring the potential of these compounds in various therapeutic applications .

作用机制

Target of Action

1-Benzyl-5-chloro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .

Mode of Action

It is known that indole derivatives can interact with their targets, leading to various biological effects . For instance, some indole derivatives have been used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II and the Bcl-2 family of proteins .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Benzyl-5-chloro-1H-indole-3-carbaldehyde may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that 1-Benzyl-5-chloro-1H-indole-3-carbaldehyde could have diverse molecular and cellular effects.

属性

IUPAC Name |

1-benzyl-5-chloroindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREQGSQUZRGXDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)

![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2356917.png)

![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)

![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2356924.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2356928.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2356930.png)

![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)

![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2356932.png)